molecular formula C21H19N3O2S3 B2984607 N-benzyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1261012-12-7

N-benzyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2984607
CAS RN: 1261012-12-7
M. Wt: 441.58
InChI Key: LJZHKQZNWCDRRA-UHFFFAOYSA-N
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Description

“N-benzyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide” is a complex organic compound. It contains several functional groups and rings, including a benzyl group, a thiophene ring, and a dihydrothieno[3,2-d]pyrimidin-2-yl group .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various types of reactions. For instance, the synthesis of quinoxaline derivatives, which are structurally similar to the given compound, involves reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions . The synthesis of cyanoacetamide derivatives, another structurally similar class of compounds, can be carried out by treating various substituted aryl or heteryl amines with alkyl cyanoacetates .


Chemical Reactions Analysis

The compound can potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzyl group can undergo electrophilic aromatic substitution reactions, and the thiophene ring can participate in electrophilic aromatic substitution and nucleophilic aromatic substitution reactions .

Scientific Research Applications

Crystallographic Studies

Studies on crystal structures of related compounds have provided insights into their molecular conformations and potential interactions with biological targets. The analysis of crystal structures aids in understanding the folding conformations about the thioacetamide bridge, showing intramolecular hydrogen bonding stabilizing these conformations (Subasri et al., 2016).

Enzyme Inhibition

Derivatives of thienopyrimidines have been investigated as potent inhibitors of key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical for DNA synthesis and cell growth. This dual inhibition suggests a promising approach for cancer therapy by targeting tumor cell proliferation (Gangjee et al., 2008).

Antitumor Activity

Several studies have synthesized and evaluated the antitumor activities of thienopyrimidine derivatives. These compounds have shown potent anticancer activity comparable to established chemotherapy agents like doxorubicin against various human cancer cell lines, indicating their potential as novel anticancer agents (Hafez & El-Gazzar, 2017).

Drug Design and Synthesis

The design and synthesis of thienopyrimidine derivatives have explored their application as dual inhibitors for enzymes involved in nucleotide biosynthesis pathways. These compounds have been engineered to increase potency and selectivity towards human enzymes, offering a foundation for developing new therapeutic agents (Gangjee et al., 2009).

Future Directions

Given the structural complexity of this compound and its potential biological activity, future research could focus on exploring its synthesis, characterizing its physical and chemical properties, investigating its biological activity, and assessing its safety and potential applications .

properties

IUPAC Name

N-benzyl-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S3/c25-18(22-13-15-5-2-1-3-6-15)14-29-21-23-17-9-12-28-19(17)20(26)24(21)10-8-16-7-4-11-27-16/h1-7,9,11-12H,8,10,13-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZHKQZNWCDRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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